molecular formula C14H17N3O2S B10995584 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B10995584
M. Wt: 291.37 g/mol
InChI Key: CKPKXWAPRMIZBO-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a heterocyclic compound featuring a fused cyclopenta-thiazole core linked via a propanamide bridge to a 3,5-dimethyl-1,2-oxazole moiety. The compound’s structural elucidation likely employs techniques such as X-ray crystallography (via programs like SHELX ) and spectroscopic methods (NMR, IR, MS) .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C14H17N3O2S/c1-8-10(9(2)19-17-8)6-7-13(18)16-14-15-11-4-3-5-12(11)20-14/h3-7H2,1-2H3,(H,15,16,18)

InChI Key

CKPKXWAPRMIZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 370.43 g/mol
  • CAS Number : 2060820-47-3
  • Structure : The compound features a cyclopenta[d][1,3]thiazole ring and an oxazole moiety, which are known for their diverse biological activities.

Biological Activity

Research indicates that compounds containing thiazole and oxazole structures often exhibit significant biological activities. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives can possess antibacterial properties. For instance, compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol) have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiazole and oxazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

3. Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease with significant efficacy . Such activities could make it a candidate for treating conditions like Alzheimer's disease or as an antibacterial agent targeting urease-producing pathogens.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

  • Binding to Enzymes : The compound may interact with specific enzymes or receptors in the body, modulating their activity.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases or other signaling molecules.

Case Studies

Several studies have highlighted the biological potential of compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol). For example:

  • Antibacterial Study : A synthesized thiazole derivative exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . This suggests that modifications in the structure can lead to enhanced antibacterial activity.
  • Anticancer Evaluation : Research on thiazole-based compounds has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 and HeLa .

Comparative Analysis

To better understand the biological activity of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol), a comparison with similar compounds can be insightful:

Compound NameBiological ActivityIC50 (µM)Reference
Thiazole Derivative AAntibacterial0.63
Thiazole Derivative BAnticancer14.90
Oxazole Derivative CAChE Inhibitor2.14

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core and Functional Groups

The target compound’s cyclopenta-thiazole-oxazole architecture is compared below with structurally related molecules from recent literature:

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Name (Source) Core Structure Functional Groups Key Substituents
Target Compound Cyclopenta[d][1,3]thiazole Propanamide 3,5-Dimethyl-1,2-oxazol-4-yl
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Imidazo[1,2-a]pyridine Ester, Cyano, Nitro Phenethyl, Oxo, Dicarboxylate
Thiazol-5-ylmethyl derivatives () Thiazole Carbamate, Ureido, Hydroperoxy Hydroperoxypropan-2-yl, Methylureido

Key Observations :

  • The target compound’s cyclopenta-thiazole system provides a fused bicyclic scaffold distinct from the imidazo-pyridine in , which incorporates a larger tricyclic framework.
  • Thiazole derivatives in utilize ureido and carbamate functionalities, contrasting with the target’s simpler amide bond.

Pharmacological and Physicochemical Implications

Bioactivity Potential

  • Thiazole-Oxazole Synergy : The combination of thiazole and oxazole rings in the target compound may enhance metabolic stability and receptor binding, similar to pharmacopeial thiazole derivatives in .
  • Amide vs. Ureido Linkers : While the target’s propanamide group offers hydrolytic stability, ’s ureido linkages may provide stronger hydrogen-bonding interactions in biological systems.

Physicochemical Properties

  • Solubility and Stability: The dimethyl-oxazole substituent likely improves lipophilicity compared to ’s polar nitro and cyano groups.
  • Melting Points : reports a melting point of 243–245°C for its imidazo-pyridine derivative , suggesting that the target compound’s fused rings may similarly confer high thermal stability.

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